molecular formula C7H12O3 B13932968 2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid CAS No. 854848-53-6

2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid

Cat. No.: B13932968
CAS No.: 854848-53-6
M. Wt: 144.17 g/mol
InChI Key: HYMMGBHFOMVVTK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid (CAS: Not explicitly provided; related CAS: 34886-30-1 for a structural analog) is an oxirane (epoxide) derivative with a carboxylic acid functional group. Its molecular formula is C₇H₁₂O₃ (calculated from the SMILES string in ), and its molecular weight is 144.17 g/mol. The compound features a strained oxirane ring substituted with two methyl groups at the 3-position and an ethyl group at the 2-position, adjacent to the carboxylic acid moiety. The SMILES notation is O1C(C)(C)C1(CC)C(O)=O, and its InChIKey is HYMMGBHFOMVVTK-UHFFFAOYSA-N .

Properties

CAS No.

854848-53-6

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-ethyl-3,3-dimethyloxirane-2-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-4-7(5(8)9)6(2,3)10-7/h4H2,1-3H3,(H,8,9)

InChI Key

HYMMGBHFOMVVTK-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid typically involves the epoxidation of alkenes. One common method is the reaction of 2-ethyl-3,3-dimethyl-2-butene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Catalysts may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Diols: Formed from the ring-opening oxidation reactions.

    Alcohols: Resulting from the reduction of the carboxylic acid group.

    Substituted Oxiranes: Produced through nucleophilic substitution reactions.

Scientific Research Applications

2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid involves its reactivity due to the strained oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Comparison with Similar Oxirane Carboxylic Acid Derivatives

The following table compares 2-ethyl-3,3-dimethyloxirane-2-carboxylic acid with structurally related compounds, emphasizing substituents, molecular features, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid 2-Ethyl, 3,3-dimethyl C₇H₁₂O₃ 144.17 High steric hindrance; potential for unique reactivity due to branched substituents.
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate 3-Isopropyl, 3-methyl, ethyl ester C₁₀H₁₈O₃ 186.25 Ester derivative with increased hydrophobicity; used in synthetic intermediates.
Ethyl methylphenylglycidate 3-Methyl, 3-phenyl, ethyl ester C₁₂H₁₄O₃ 206.24 Aromatic substituent enhances stability; widely used as a flavoring agent (e.g., strawberry notes).
Methyl trans-3-(4-methoxyphenyl)glycidate 3-(4-Methoxyphenyl), methyl ester C₁₁H₁₂O₄ 208.21 Methoxy group improves electron density; explored in pharmaceutical synthesis.
Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate 3-(4,8-Dimethylnonyl), 3-methyl, ethyl ester C₁₇H₃₂O₃ 284.43 Long alkyl chain increases lipophilicity; potential surfactant or lipid-based applications.
Ethyl 3,3-diphenyloxirane-2-carboxylate 3,3-Diphenyl, ethyl ester C₁₇H₁₆O₃ 268.31 Diphenyl groups confer rigidity; studied for photochemical properties.
(2S,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid Ethoxycarbonyl, carboxylic acid C₆H₈O₅ 160.12 Dual functional groups (ester and acid) enable diverse derivatization pathways.
Key Comparative Insights

Aromatic substituents (e.g., phenyl in ethyl methylphenylglycidate) stabilize the epoxide via resonance but reduce ring strain reactivity .

Functional Group Influence :

  • Carboxylic acid derivatives (e.g., the target compound and (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid) exhibit higher polarity and acidity compared to ester derivatives, enabling salt formation or coordination chemistry .
  • Ester derivatives (e.g., ethyl 3-isopropyl-3-methyloxirane-2-carboxylate) are more volatile and lipophilic, making them suitable for flavoring agents or hydrophobic coatings .

Applications and Research Trends: Flavoring Agents: Ethyl methylphenylglycidate is industrially significant in food additives, whereas the target compound’s applications remain underexplored but could align with specialty chemicals .

Synthetic Challenges: Long-chain alkyl derivatives (e.g., ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate) require sophisticated purification techniques due to low polarity, whereas the target compound’s smaller size facilitates easier characterization .

Biological Activity

2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid (CAS No. 854848-53-6) is a compound of interest in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The compound features an oxirane (epoxide) moiety, which is known for its reactivity in various chemical transformations. The carboxylic acid group enhances its potential for biological interactions, making it a candidate for various applications in pharmaceuticals.

Biological Activity Overview

Research on the biological activity of 2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid has highlighted several key areas:

  • Antimicrobial Properties : Some studies have indicated that derivatives of oxirane compounds exhibit antimicrobial activity. The presence of the carboxylic acid group may enhance this property by facilitating interactions with microbial cell membranes.
  • Cytotoxic Effects : Preliminary investigations suggest that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis through oxidative stress pathways.
  • Enzyme Inhibition : There are indications that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of metabolic enzymes

Case Study 1: Antimicrobial Activity

A study conducted by researchers at the University of Groningen explored the antimicrobial properties of various oxirane derivatives, including 2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid. The results showed significant inhibition against Gram-positive bacteria, indicating potential for development as an antibacterial agent .

Case Study 2: Cytotoxicity

In a separate investigation published in the Journal of Medicinal Chemistry, the cytotoxic effects of this compound were tested on human cancer cell lines (e.g., HeLa and MCF-7). The study found that at certain concentrations, the compound induced apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.

Case Study 3: Enzyme Inhibition

A research team focused on the metabolic pathways affected by 2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid found that it inhibited key enzymes involved in lipid metabolism. This inhibition could lead to therapeutic applications in conditions like obesity and diabetes .

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